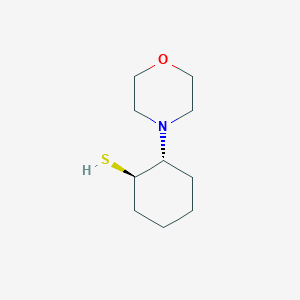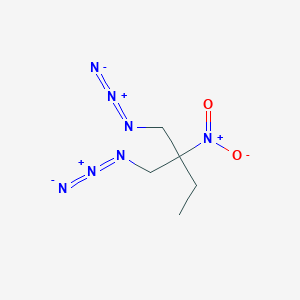
1-Azido-2-(azidomethyl)-2-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(azidomethyl)-2-nitrobutane is an organic compound that contains azide and nitro functional groups. It is a derivative of butane and is known for its potential applications in various fields, including organic synthesis and materials science. The presence of azide groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 1-Azido-2-(azidomethyl)-2-nitrobutane typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2-ethyl-1,3-propanediol.
Tosylation: The first step involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound.
Substitution: The O-tosyl groups are then substituted with azide groups to yield this compound.
Chemical Reactions Analysis
1-Azido-2-(azidomethyl)-2-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds.
Cycloaddition Reactions: The azide groups can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Scientific Research Applications
1-Azido-2-(azidomethyl)-2-nitrobutane has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Materials Science:
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Azido-2-(azidomethyl)-2-nitrobutane involves the reactivity of its azide and nitro groups. The azide groups can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Azido-2-(azidomethyl)-2-nitrobutane can be compared with other similar compounds, such as:
1-Azido-2-nitro-2-azapropane: Similar in structure but with different reactivity and applications.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide: Another azide-containing compound with applications in organic synthesis.
These compounds share the presence of azide groups, making them useful intermediates in organic synthesis. their specific reactivity and applications may vary based on the additional functional groups present in their structures.
Properties
CAS No. |
185118-93-8 |
|---|---|
Molecular Formula |
C5H9N7O2 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
1-azido-2-(azidomethyl)-2-nitrobutane |
InChI |
InChI=1S/C5H9N7O2/c1-2-5(12(13)14,3-8-10-6)4-9-11-7/h2-4H2,1H3 |
InChI Key |
FABQSZOJOPOSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN=[N+]=[N-])(CN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


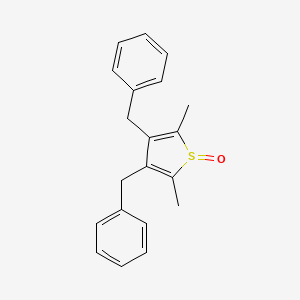


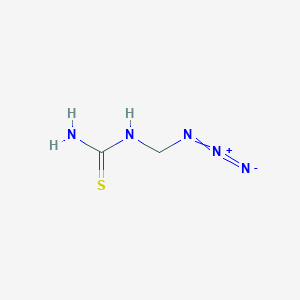

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
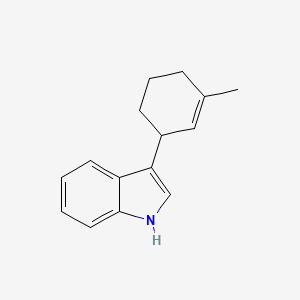
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
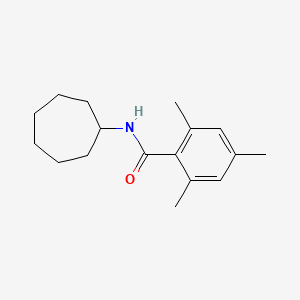
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
